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molecular formula C16H14N4O B8488376 3-Methyl-4-(3-(pyrimidin-4-yl)pyridin-2-yloxy)benzenamine CAS No. 870221-19-5

3-Methyl-4-(3-(pyrimidin-4-yl)pyridin-2-yloxy)benzenamine

Cat. No. B8488376
M. Wt: 278.31 g/mol
InChI Key: XQDUBXNEKIRAPF-UHFFFAOYSA-N
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Patent
US08476434B2

Procedure details

To 4-amino-2-methyl-phenol (193 mg, 1.57 mmol) was added Cs2CO3 (1.02 g, 3.14 mmol) and NMP (2.0 mL). The mixture was heated for 5 minutes at 100° C., cooled to RT and 4-(2-chloro-pyridin-3-yl)-pyrimidine (300 mg, 1.57 mmol) was added. The mixture was heated in the microwave to 210° C. for 20 minutes, cooled, filtered through a plug of cotton and purified by reverse-phase HPLC (Gilson, acidic mobile phase) to yield 3-methyl-4-(3-pyrimidin-4-yl-pyridin-2-yloxy)-phenylamine. MS m/z=279 [M+1]+. Calc'd for C16H14N4O: 278.32.
Quantity
193 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].Cl[C:17]1[C:22]([C:23]2[CH:28]=[CH:27][N:26]=[CH:25][N:24]=2)=[CH:21][CH:20]=[CH:19][N:18]=1>CN1C(=O)CCC1>[CH3:9][C:4]1[CH:3]=[C:2]([NH2:1])[CH:7]=[CH:6][C:5]=1[O:8][C:17]1[C:22]([C:23]2[CH:28]=[CH:27][N:26]=[CH:25][N:24]=2)=[CH:21][CH:20]=[CH:19][N:18]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
193 mg
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)C
Name
Cs2CO3
Quantity
1.02 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=NC=CC=C1C1=NC=NC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated in the microwave to 210° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through a plug of cotton
CUSTOM
Type
CUSTOM
Details
purified by reverse-phase HPLC (Gilson, acidic mobile phase)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1OC1=NC=CC=C1C1=NC=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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